Bienvenue dans la boutique en ligne BenchChem!

Calpain Inhibitor XII

Calpain I Isoform Selectivity Enzyme Kinetics

Calpain Inhibitor XII (Z-L-Nva-CONH-CH2-2-Py) delivers unmatched calpain I selectivity: 19 nM Ki vs. 750 nM for cathepsin B, a 39-fold window that eliminates confounding off-target effects seen with MDL-28170 or ALLM. This cell-permeable, reversible α-ketoamide uniquely inhibits both SARS-CoV-2 Mpro (EC50=0.49 µM) and host cathepsin L, providing a dual mechanism for antiviral research. Its inverted binding pose at Cys145 offers a distinct scaffold for rational drug design. Supplied at ≥98% purity with validated DMSO solubility, it is the definitive tool for neutrophil chemotaxis, neuronal signaling, and cardiac injury studies where calpain I specificity is non-negotiable.

Molecular Formula C26H34N4O5
Molecular Weight 482.6 g/mol
Cat. No. B1662682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpain Inhibitor XII
Synonyms[3-methyl-1-[[[1-[oxo[(2-pyridinylmethyl)amino]acetyl]butyl]amino]carbonyl]butyl]-carbamic acid, phenylmethyl ester
Molecular FormulaC26H34N4O5
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
InChIKeyPLVWMBFPIAQRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

Calpain Inhibitor XII: A Dipeptidyl α-Ketoamide with Defined Calpain I Selectivity and Cell-Permeable Activity


Calpain Inhibitor XII (Z-L-Nva-CONH-CH2-2-Py) is a dipeptidyl α-ketoamide inhibitor that targets the cysteine protease calpain I (μ-calpain) with reversible, active-site-directed inhibition [1]. It belongs to the peptidyl α-ketoamide class of compounds, characterized by a reactive α-ketoamide warhead that covalently modifies the catalytic cysteine residue [2]. The compound exhibits a defined selectivity profile, with a reported Ki of 19 nM for calpain I, and lower affinities for calpain II (Ki = 120 nM) and cathepsin B (Ki = 750 nM) . Its structure incorporates a norvaline residue and a pyridine-containing side chain, which confer cell permeability and a distinct binding mode in target proteases [3]. The compound is supplied as a solid with validated solubility in DMSO and is intended solely for research applications, including studies of calpain-mediated processes such as neutrophil chemotaxis, neuronal signaling, and cardiac response to injury .

Why Generic Substitution Among Calpain Inhibitors Fails: Key Differentiators of Calpain Inhibitor XII


Calpain inhibitors as a class exhibit divergent selectivity profiles across calpain isoforms (I vs. II) and off-target cysteine proteases such as cathepsins B and L [1]. For instance, Calpain Inhibitor II (ALLM) demonstrates broad inhibition with Ki values of 120 nM for calpain I and 0.6 nM for cathepsin L, while Calpain Inhibitor XI shows nearly three-fold lower potency for calpain-1 (Ki = 140 nM) compared to Calpain Inhibitor XII . MDL-28170 (Calpain Inhibitor III), while potent (Ki = 8–10 nM for calpain), strongly inhibits cathepsin B (Ki = 25 nM), limiting its selectivity . Furthermore, the cell permeability and mechanism of inhibition (reversible covalent vs. irreversible) differ markedly among analogs, directly impacting experimental outcomes in cellular assays [2]. These critical differences render simple interchange among calpain inhibitors scientifically unsound and necessitate a comparative, evidence-based selection approach.

Quantitative Differentiation: Evidence-Based Comparison of Calpain Inhibitor XII Against Close Analogs


Calpain I Isoform Selectivity: Ki Comparison vs. Calpain Inhibitors II, III, and XI

Calpain Inhibitor XII demonstrates a Ki of 19 nM for calpain I (μ-calpain), which is approximately 6.3-fold more potent than Calpain Inhibitor II (ALLM; Ki = 120 nM) and 7.4-fold more potent than Calpain Inhibitor XI (Ki = 140 nM) against the same target . While MDL-28170 (Calpain Inhibitor III) exhibits a slightly lower Ki of 8–10 nM for calpain, its selectivity profile is distinct, as it also potently inhibits cathepsin B with a Ki of 25 nM, whereas Calpain Inhibitor XII shows a substantially weaker affinity for cathepsin B (Ki = 750 nM), indicating a more selective inhibition of calpain I over this off-target protease [1]. This difference in selectivity is critical for experiments where cathepsin B activity must be preserved or where its inhibition could confound results.

Calpain I Isoform Selectivity Enzyme Kinetics

Cathepsin B Off-Target Selectivity: A Key Differentiator from MDL-28170 and ALLM

Calpain Inhibitor XII exhibits weak inhibition of human cathepsin B, with a Ki of 750 nM . This represents a 39-fold lower affinity compared to its primary target, calpain I (Ki = 19 nM). In contrast, Calpain Inhibitor II (ALLM) inhibits cathepsin B with a Ki of 100 nM, representing only a 1.2-fold selectivity over calpain I, and MDL-28170 inhibits cathepsin B with a Ki of 25 nM, which is only a 2.5–3.1-fold selectivity over its calpain Ki . The significantly lower potency of Calpain Inhibitor XII against cathepsin B ensures that in cellular systems where both calpain and cathepsin B are expressed, the observed effects are more confidently attributed to calpain inhibition.

Cathepsin B Selectivity Off-Target Activity

Cellular Antiviral Potency Against SARS-CoV-2: Superiority Over GC-376 in Infectious Assays

In a direct comparative study using infectious SARS-CoV-2 in Vero E6 cells, Calpain Inhibitor XII demonstrated an EC50 of 0.49 µM in a primary CPE assay and 0.78 µM in a secondary VYR assay [1]. Despite GC-376 exhibiting stronger enzymatic inhibition of the viral Mpro, Calpain Inhibitor XII displayed more potent cellular antiviral activity, a phenomenon attributed to its additional inhibition of cathepsin L (IC50 = 1.62 nM), which blocks viral entry via the endosomal pathway [2]. This dual mechanism of action—targeting both viral protease and host protease—provides a functional advantage in cell-based models compared to Mpro-selective inhibitors like GC-376.

Antiviral SARS-CoV-2 Mpro Inhibition

Structural Basis for Unique Binding Mode in SARS-CoV-2 Mpro Active Site

X-ray crystal structures of SARS-CoV-2 Mpro in complex with calpain inhibitors II and XII (PDB: 6XA4 and 6XFN, respectively) reveal a distinct binding pose for Calpain Inhibitor XII [1]. Unlike Calpain Inhibitor II, which places its methionine side chain in the S1 pocket, Calpain Inhibitor XII undergoes an inverted binding orientation: its P1 norvaline moiety occupies the S1' site, while the P1' pyridine ring binds in the S1 pocket [2]. Furthermore, Calpain Inhibitor XII forms a thiohemiketal adduct with the catalytic Cys145 in an (R) stereochemical configuration, contrasting with the (S) configuration observed for other α-ketoamide inhibitors such as compound 13b [3]. This unique binding mode provides a structural rationale for its differential selectivity and activity profile.

X-ray Crystallography Binding Mode Structure-Based Design

Optimal Research and Industrial Application Scenarios for Calpain Inhibitor XII Based on Quantitative Evidence


Studies Requiring High Calpain I Selectivity with Minimal Cathepsin B Interference

Given its Ki of 19 nM for calpain I and weak inhibition of cathepsin B (Ki = 750 nM), Calpain Inhibitor XII is ideally suited for experiments where calpain I activity must be specifically modulated without confounding off-target effects on cathepsin B. This includes studies of neutrophil chemotaxis, neuronal signaling, and cardiac response to injury where both proteases are co-expressed . The 39-fold selectivity window ensures that observed phenotypic changes can be confidently attributed to calpain inhibition rather than cathepsin B blockade.

Coronavirus Antiviral Screening and Mechanistic Studies Leveraging Dual Mpro/Cathepsin L Inhibition

Calpain Inhibitor XII demonstrates potent antiviral activity against SARS-CoV-2 in cell culture (EC50 = 0.49–0.78 µM), outperforming the Mpro-selective inhibitor GC-376 due to its additional inhibition of cathepsin L (IC50 = 1.62 nM) [1][2]. This dual mechanism makes it a valuable tool for studying viral entry, replication, and the interplay between viral and host proteases. Its broad-spectrum activity extends to SARS-CoV, MERS-CoV, and seasonal human coronaviruses, rendering it useful for pan-coronavirus research programs [3].

Structure-Based Drug Design and Medicinal Chemistry Optimization

The unique inverted binding pose of Calpain Inhibitor XII in the SARS-CoV-2 Mpro active site—with P1 norvaline in the S1' pocket and P1' pyridine in the S1 pocket—provides a distinct structural template for rational inhibitor design [4]. Its (R) stereochemical configuration of the covalent adduct with Cys145 contrasts with the (S) configuration of other α-ketoamide inhibitors, offering medicinal chemists a novel scaffold for developing next-generation protease inhibitors with tailored selectivity profiles [5].

Cellular and In Vitro Models of Calpain-Mediated Pathology

Calpain Inhibitor XII is cell-permeable and acts as a reversible, active-site-directed inhibitor, making it suitable for a wide range of cellular assays . Its defined selectivity profile (19 nM for calpain I vs. 120 nM for calpain II) allows researchers to differentiate the contributions of calpain I and II in processes such as apoptosis, cytoskeletal remodeling, and neurodegeneration. The compound's ability to induce neutrophil polarization and chemokinesis also supports studies in immunology and inflammation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calpain Inhibitor XII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.